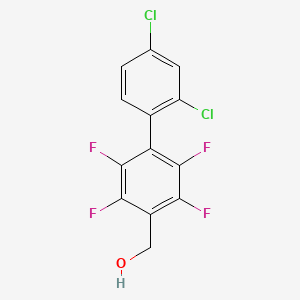
(2',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. This particular compound features chlorine and fluorine atoms as substituents, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol typically involves multi-step organic reactions. One possible route could be:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure through electrophilic aromatic substitution.
Grignard Reaction: Formation of the methanol group by reacting the halogenated biphenyl with a Grignard reagent (e.g., methylmagnesium bromide) followed by hydrolysis.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and Grignard reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters (temperature, pressure, solvent) is crucial for efficient production.
化学反应分析
Types of Reactions
(2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the halogen substituents to hydrogen atoms.
Substitution: Replacement of halogen atoms with other functional groups (e.g., amines, hydroxyl groups).
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles like sodium hydroxide or ammonia under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-carboxylic acid, while substitution could produce (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-amine.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol depends on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression.
相似化合物的比较
Similar Compounds
- (2’,4’-Dichloro-biphenyl-4-yl)-methanol
- (2,3,5,6-Tetrafluoro-biphenyl-4-yl)-methanol
- (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-ethanol
Uniqueness
(2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is unique due to the specific combination of chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to other biphenyl derivatives.
属性
分子式 |
C13H6Cl2F4O |
|---|---|
分子量 |
325.08 g/mol |
IUPAC 名称 |
[4-(2,4-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol |
InChI |
InChI=1S/C13H6Cl2F4O/c14-5-1-2-6(8(15)3-5)9-12(18)10(16)7(4-20)11(17)13(9)19/h1-3,20H,4H2 |
InChI 键 |
HXHKFAMWPLYOEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2F)F)CO)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















